N,O-Didemethylbuchenavianine

Description

Structure

3D Structure

Properties

CAS No. |

91147-19-2 |

|---|---|

Molecular Formula |

C20H19NO4 |

Molecular Weight |

337.4 g/mol |

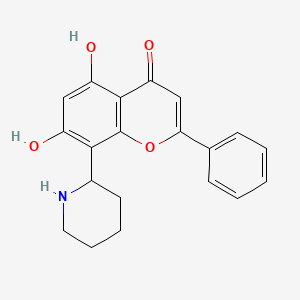

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-piperidin-2-ylchromen-4-one |

InChI |

InChI=1S/C20H19NO4/c22-14-10-15(23)19-16(24)11-17(12-6-2-1-3-7-12)25-20(19)18(14)13-8-4-5-9-21-13/h1-3,6-7,10-11,13,21-23H,4-5,8-9H2 |

InChI Key |

QNBKXTFSOOMMAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N,O-Didemethylbuchenavianine in laboratory settings?

To ensure reproducibility, synthesis protocols must specify reagents (e.g., precursors, catalysts), reaction conditions (temperature, solvent systems), and purification techniques (e.g., column chromatography). Characterization should include spectroscopic methods (NMR, IR, mass spectrometry) and chromatographic validation (HPLC/GC-MS). Adhere to NIH guidelines for reporting experimental details, such as batch-specific purity and solvent grades, to enable replication .

Basic: Which analytical techniques are prioritized for confirming the structural identity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and multidimensional NMR (¹H, ¹³C, DEPT, COSY) are critical for structural elucidation. Purity assessment requires HPLC with UV/Vis or diode-array detection, calibrated against certified reference standards. Report retention times, column specifications, and mobile phase compositions to align with reproducibility standards .

Basic: What safety protocols are essential when handling this compound in preclinical studies?

Use PPE (gloves, lab coats, goggles) and conduct experiments in fume hoods with negative pressure. Reference Material Safety Data Sheets (MSDS) for toxicity profiles, and implement spill containment protocols. Document storage conditions (e.g., inert atmosphere, temperature) and disposal methods compliant with institutional biosafety guidelines .

Advanced: How should researchers design comparative studies to evaluate this compound’s bioactivity against structurally analogous compounds?

Adopt a three-tier framework :

Descriptive tier : Baseline bioactivity (e.g., IC₅₀ values) using standardized assays (e.g., enzyme inhibition).

Relational tier : Dose-response curves and time-dependent effects.

Comparative tier : Pairwise analysis against analogs (e.g., N-methyl derivatives) with ANOVA or non-parametric tests (Mann-Whitney U). Control for solvent effects and batch variability .

Advanced: How can contradictory data in pharmacological studies of this compound be systematically resolved?

Apply hierarchical discrepancy analysis :

- Level 1 : Verify technical reproducibility (reagent batches, equipment calibration).

- Level 2 : Conduct power analysis to assess sample size adequacy.

- Level 3 : Use meta-analytical tools (e.g., random-effects models) to reconcile inter-study variability.

Report confidence intervals and effect sizes to contextualize findings .

Advanced: What statistical methods are optimal for analyzing dose-dependent toxicity data for this compound?

Employ probit or logit regression for LD₅₀/LC₅₀ calculations. For longitudinal toxicity, use mixed-effects models to account for repeated measures. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Include survival analysis (Kaplan-Meier curves) for in vivo studies .

Advanced: How can mechanistic studies on this compound’s molecular targets be optimized?

Combine in silico docking (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) for binding affinity validation. Use CRISPR-Cas9 gene editing to silence putative targets in cell lines, followed by rescue experiments. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify structural analogs with known mechanisms .

Advanced: What strategies mitigate bias when integrating this compound findings with existing literature?

Perform systematic reviews using PRISMA guidelines to minimize selection bias. Critically appraise prior studies using QUADAS-2 for in vitro/in vivo validity. Highlight gaps (e.g., understudied metabolic pathways) and propose validation experiments (e.g., stable isotope tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.